>50-Fold Enhancement in NNMT Inhibition Potency Over a Key Structural Analog
This compound demonstrates a dramatic improvement in inhibitory potency compared to a close structural analog, bisubstrate inhibitor 78. The target compound achieves an IC50 of 25 nM against human NNMT, while the comparator exhibits an IC50 of 1.41 µM in a similar biochemical assay [1]. This 56-fold difference underscores the critical impact of the furan-3-yl-pyrazole-ethyl linker and trifluoromethylnicotinamide group on target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) against human NNMT |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Bisubstrate inhibitor 78: IC50 = 1,410 nM (1.41 µM) |
| Quantified Difference | 56-fold improvement (Δ = 1,385 nM) |
| Conditions | Recombinant human NNMT in a fluorescence polarization-based competition assay |
Why This Matters
This potency advantage allows for low-nanomolar dosing in cellular and in vivo models, reducing solvent toxicity and off-target pharmacology risks compared to using micromolar inhibitors.
- [1] BindingDB. BDBM50627730 (CHEMBL5399278) - IC50 25 nM for NNMT. Deposited 2025-05-26. View Source
